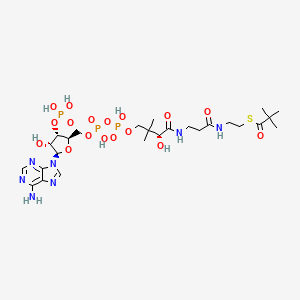

Pivalyl-Coenzyme A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pivaloyl-CoA is a short-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of pivalic acid. It has a role as a rat metabolite and a xenobiotic metabolite. It is a short-chain fatty acyl-CoA and a methyl-branched fatty acyl-CoA. It derives from a pivalic acid. It is a conjugate acid of a pivaloyl-CoA(4-).

Aplicaciones Científicas De Investigación

Biodegradation Pathways

Pivalyl-Coenzyme A is primarily involved in the biodegradation of quaternary carbon-containing compounds. Recent studies have shown that certain bacteria, such as Thauera humireducens, utilize this compound in the degradation of pivalate, a quaternary carbon compound. The degradation pathway includes:

- Activation to Pivalyl-CoA : Pivalate is activated to pivalyl-CoA through the action of specific ligases.

- Carbon Skeleton Rearrangement : Following activation, pivalyl-CoA undergoes rearrangement to isovaleryl-CoA, which then enters various catabolic pathways similar to those of leucine degradation .

This process not only highlights the enzymatic capabilities of microbes but also provides insights into potential bioremediation strategies for environmental pollutants containing quaternary carbons.

Enzymatic Interconversion

This compound is also involved in enzymatic interconversions with other CoA derivatives. Notably, it can be interconverted with isovaleryl-CoA through a novel activity associated with specific enzymes like IcmF. This interconversion is significant for metabolic flexibility in microbial systems, allowing organisms to adapt their metabolic pathways based on available substrates .

Industrial Applications

The applications of this compound extend into industrial realms, particularly in the synthesis of pharmaceuticals and agrochemicals. Its role as a key intermediate in various biosynthetic pathways makes it valuable for:

- Stereospecific Synthesis : The ability to utilize this compound in stereospecific reactions allows for the production of chiral compounds which are essential in drug development.

- Bioremediation : The understanding of its biodegradation pathways opens avenues for developing microbial strains capable of degrading environmental pollutants, thus aiding in bioremediation efforts .

Case Studies and Research Findings

Several research studies have documented the applications and mechanisms involving this compound:

Análisis De Reacciones Químicas

Formation via CoA Ligase Activity

Pivaloyl-CoA is synthesized through an ATP-dependent reaction catalyzed by pivalate CoA ligase , which activates pivalic acid for subsequent metabolic steps:

Reaction :

Pivalic acid+ATP+CoAPivalate CoA ligasePivaloyl CoA+AMP+PPi

-

Specific activity : 23.1 ± 1.1 nmol·min⁻¹·mg⁻¹ in T. humireducens cell extracts .

-

Mechanism : The ligase forms a pivalyl-AMP intermediate before transferring the pivalyl group to CoA, analogous to the Bi Uni Uni Bi Ping Pong mechanism observed in other acyl-CoA synthetases .

Isomerization via AdoCbl-Dependent Mutase

Pivaloyl-CoA undergoes a carbon skeleton rearrangement to isovaleryl-CoA , catalyzed by pivaloyl-CoA mutase :

Reaction :

Pivaloyl CoAPivaloyl CoA mutaseIsovaleryl CoA

-

Specific activity : 5.8 ± 1.0 nmol·min⁻¹·mg⁻¹ in T. humireducens .

-

Light sensitivity : Activity is abolished by light exposure but restored by AdoCbl addition .

-

Engineered variants : Fusion enzyme PCM-F retains high activity (resistant to inactivation) and no cross-reactivity with isobutyryl-CoA .

Downstream Biodegradation Pathways

Isovaleryl-CoA derived from pivaloyl-CoA is further metabolized via β-oxidation-like steps:

-

Dehydrogenation : Isovaleryl-CoA → 3-Hydroxy-3-methylbutyryl-CoA .

-

Thiolytic cleavage : 3-Hydroxy-3-methylbutyryl-CoA → Acetoacetyl-CoA + Acetyl-CoA .

This pathway enables anaerobic degradation of pivalic acid, a recalcitrant pollutant in sludge .

Key Enzymes and Their Roles

| Enzyme | Function | Catalytic Features |

|---|---|---|

| Pivalate CoA ligase | Activates pivalic acid to pivaloyl-CoA | ATP-dependent, forms acyl-AMP intermediate |

| Pivaloyl-CoA mutase | Rearranges pivaloyl-CoA to isovaleryl-CoA | AdoCbl-dependent, radical-based mechanism |

| β-Ketothiolase | Cleaves 3-hydroxy-3-methylbutyryl-CoA | Generates acetyl-CoA for energy production |

Structural Requirements

-

Pivaloyl-CoA mutase : Binds AdoCbl to generate a 5'-deoxyadenosyl radical, initiating substrate rearrangement .

-

Substrate specificity : The branched methyl groups of pivaloyl-CoA limit reactivity to specialized mutases .

Comparative Reaction Kinetics

The lower activity of pivaloyl-CoA mutase compared to methylmalonyl-CoA mutase suggests evolutionary specialization for xenobiotic substrates .

Challenges and Research Gaps

-

Enzyme instability : Light sensitivity of AdoCbl-dependent mutases complicates industrial applications .

-

Substrate inhibition : High pivaloyl-CoA concentrations may inhibit CoA ligases, requiring pathway optimization .

Pivaloyl-CoA’s reactions highlight its role in both natural detoxification pathways and engineered biocatalysis, with ongoing research focused on enhancing mutase efficiency and stability .

Propiedades

Fórmula molecular |

C26H44N7O17P3S |

|---|---|

Peso molecular |

851.7 g/mol |

Nombre IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,2-dimethylpropanethioate |

InChI |

InChI=1S/C26H44N7O17P3S/c1-25(2,3)24(38)54-9-8-28-15(34)6-7-29-22(37)19(36)26(4,5)11-47-53(44,45)50-52(42,43)46-10-14-18(49-51(39,40)41)17(35)23(48-14)33-13-32-16-20(27)30-12-31-21(16)33/h12-14,17-19,23,35-36H,6-11H2,1-5H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t14-,17-,18-,19+,23-/m1/s1 |

Clave InChI |

FCMKBHDFOPWWQK-NDZSKPAWSA-N |

SMILES isomérico |

CC(C)(C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canónico |

CC(C)(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.